![molecular formula C12H9NO4 B6165761 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 911099-24-6](/img/no-structure.png)
2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This compound can be used in the synthesis of glycan probes .Molecular Structure Analysis
The molecular structure of this compound includes a maleimide group and a terminal carboxylic acid . The maleimide group is capable of reacting with a thiol group to form a covalent bond .Chemical Reactions Analysis
The maleimide group in the compound can react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol, which can be useful in various biochemical applications .Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.11 . It has a density of 1.578±0.06 g/cm3 (Predicted), a melting point of 114 °C (Solv: chloroform (67-66-3)), a boiling point of 376.7±25.0 °C (Predicted), and a refractive index of 1.581 .Mechanism of Action
Target of Action
It is known that this compound can be used as a protein cross-linking agent , suggesting that it may interact with specific proteins in the body.
Mode of Action
As a protein cross-linking agent , it likely forms covalent bonds with certain amino acids in proteins, altering their structure and function.
Biochemical Pathways
Given its role as a protein cross-linking agent , it may impact multiple pathways depending on the specific proteins it interacts with.
Result of Action
As a protein cross-linking agent , it could potentially alter protein function, leading to various cellular effects.
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid involves the condensation of 2-acetylphenylacetic acid with glycine followed by cyclization and oxidation.", "Starting Materials": [ "2-acetylphenylacetic acid", "glycine", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium nitrate", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-acetylphenylacetic acid (1.0 g) and glycine (0.8 g) in 10 mL of sodium hydroxide solution (10%) and stir for 30 minutes at room temperature.", "Step 2: Add acetic anhydride (1.0 mL) dropwise to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add sulfuric acid (2.0 mL) to the reaction mixture and heat at 80°C for 2 hours to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in water (10 mL) and add sodium nitrite (0.5 g) and sodium nitrate (0.5 g) to the solution. Stir for 30 minutes at room temperature.", "Step 5: Add hydrogen peroxide (1.0 mL) to the reaction mixture and stir for an additional 30 minutes.", "Step 6: Acidify the reaction mixture with sulfuric acid (2.0 mL) and extract with ethyl acetate (3 x 10 mL).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 8: Purify the yellow solid by recrystallization from ethanol to obtain 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid (0.5 g) as a yellow solid." ] } | |
CAS RN |
911099-24-6 |
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.